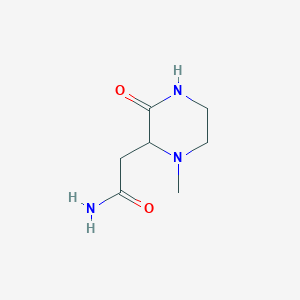
(2-sulfanylcyclopentyl) N-benzoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-sulfanylcyclopentyl) N-benzoylcarbamate is a chemical compound with the molecular formula C13H15NO3S It is characterized by the presence of a sulfanyl group attached to a cyclopentyl ring, which is further connected to an N-benzoylcarbamate moiety
Preparation Methods
The synthesis of (2-sulfanylcyclopentyl) N-benzoylcarbamate typically involves the reaction of cyclopentylamine with benzoyl isocyanate in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
(2-sulfanylcyclopentyl) N-benzoylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(2-sulfanylcyclopentyl) N-benzoylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-sulfanylcyclopentyl) N-benzoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The sulfanyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
(2-sulfanylcyclopentyl) N-benzoylcarbamate can be compared with other similar compounds, such as:
(2-sulfanylcyclopentyl) N-phenylcarbamate: Similar structure but with a phenyl group instead of a benzoyl group.
(2-sulfanylcyclopentyl) N-acetylcarbamate: Contains an acetyl group instead of a benzoyl group.
(2-sulfanylcyclopentyl) N-methylcarbamate: Features a methyl group in place of the benzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7621-74-1 |
|---|---|
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
(2-sulfanylcyclopentyl) N-benzoylcarbamate |
InChI |
InChI=1S/C13H15NO3S/c15-12(9-5-2-1-3-6-9)14-13(16)17-10-7-4-8-11(10)18/h1-3,5-6,10-11,18H,4,7-8H2,(H,14,15,16) |
InChI Key |
DJHXJAOLUCERPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)S)OC(=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



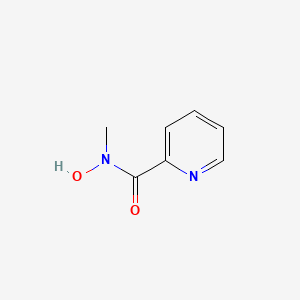
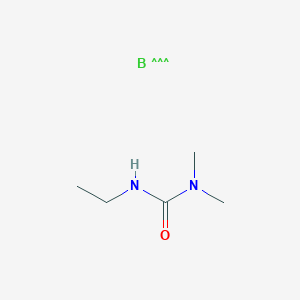

![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
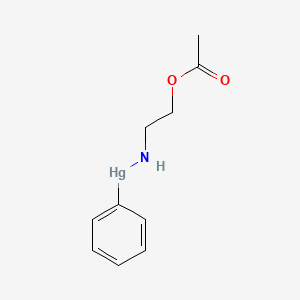

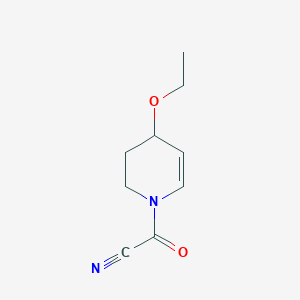
![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B13804525.png)
![1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI)](/img/structure/B13804532.png)
